molecular formula C12H11N5 B2532946 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685108-16-1

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2532946
CAS RN: 685108-16-1
M. Wt: 225.255
InChI Key: AQDBSLWHYKWASG-UHFFFAOYSA-N
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Description

“2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have been identified as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including structures analogous to 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been extensively studied. One research focused on synthesizing pyrazole derivatives and evaluating their crystal structure and biological activity against cancer and microbes. This study highlighted the significance of the aminomethyl chain and its geometric parameters, offering insights into the origin of the biological activity of these compounds (Titi et al., 2020).

Antimicrobial Applications

Another area of research has explored the antimicrobial properties of pyrimidine derivatives. For instance, heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This study demonstrated the compounds' effectiveness as antimicrobial agents, potentially useful for surface coatings and printing inks (El‐Wahab et al., 2015).

Insecticidal and Antibacterial Potential

Further research into pyrimidine linked pyrazole heterocyclics has shown their potential in insecticidal and antimicrobial applications. These compounds were prepared using microwave irradiation, a method that enhances the efficiency of synthesis. The resultant compounds exhibited notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, suggesting their utility in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).

Antagonistic Activity on Serotonin Receptors

Compounds containing the pyrazolo[1,5-a]pyrimidine structure have been identified as potent antagonists of serotonin 5-HT6 receptors. The study of these compounds provides valuable information for the development of new therapeutic agents targeting central nervous system disorders. Among the synthesized compounds, some showed high activity at the picomolar level, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives (Ivachtchenko et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-methyl-6-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-6-11-15-7-9(12(13)17(11)16-8)10-4-2-3-5-14-10/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBSLWHYKWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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